1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine
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Overview
Description
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine is a complex organic compound characterized by the presence of hydroxyphenyl and guanidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine typically involves the condensation of guanidine with 2-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. Additionally, its hydroxyphenyl groups can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives and hydroxyphenyl-containing molecules, such as:
- 1-[(Z)-(2-hydroxyphenyl)methylideneamino]guanidine
- 2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine
- Hydroxyphenyl-substituted imidazoles
Uniqueness
The uniqueness of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine lies in its dual hydroxyphenyl groups and the specific configuration of its guanidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91379-47-4 |
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Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H15N5O2/c16-15(19-17-9-11-5-1-3-7-13(11)21)20-18-10-12-6-2-4-8-14(12)22/h1-10,21-22H,(H3,16,19,20)/b17-9-,18-10+ |
InChI Key |
HSTUAUQOBCWZDR-BUOZRGFLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\N/C(=N\N=C\C2=CC=CC=C2O)/N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=NN=CC2=CC=CC=C2O)N)O |
Origin of Product |
United States |
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